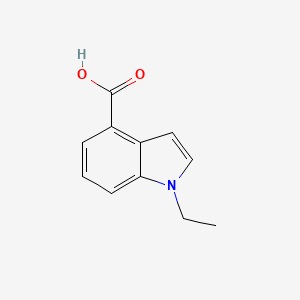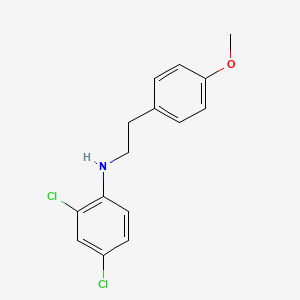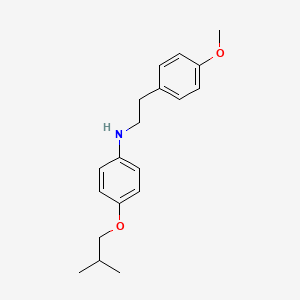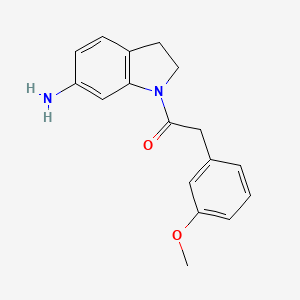
1-ethyl-1H-indole-4-carboxylic acid
Overview
Description
“1-ethyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 816449-04-4. Its molecular weight is 189.21 . It has a linear formula of C11H11NO2 .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-ethyl-1H-indole-4-carboxylic acid”, has been a subject of interest in recent years due to their significant role in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for “1-ethyl-1H-indole-4-carboxylic acid” is 1S/C11H11NO2/c1-2-12-7-6-8-9 (11 (13)14)4-3-5-10 (8)12/h3-7H,2H2,1H3, (H,13,14) and the InChI key is FJYNRASKRRGIKZ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Derivatives
1-Ethyl-1H-indole-4-carboxylic acid plays a significant role as an intermediate in the synthesis of various chemical compounds. Its derivatives, such as ethyl indole-2-carboxylates, have been utilized in facile synthesis methods. For instance, Pete, Szöllösy, and Szokol (2006) described the synthesis of formyl-1H-indole-2-carboxylates using a transformation process involving ethoxycarbonyl-1H-indole methanesulfonic acids (Pete, Szöllösy, & Szokol, 2006). Similarly, indole derivatives have been synthesized from marine sponges, as documented by Wen-han (2007), indicating the compound's importance in natural product chemistry (Wen-han, 2007).
Biological Studies
In the field of biology and natural medicine, derivatives of 1-ethyl-1H-indole-4-carboxylic acid have been isolated from natural sources like marine sponges. Abdjul et al. (2015) identified such derivatives in a marine sponge, marking their first natural occurrence. This discovery emphasizes the compound's relevance in biological studies and potential pharmacological applications (Abdjul et al., 2015).
Chemical Properties and Reactions
The chemical properties of 1-ethyl-1H-indole-4-carboxylic acid and its derivatives have been a subject of study. Mutulis et al. (2008) explored the oligomerization of indole derivatives, including indole-5-carboxylic acid, revealing insights into their chemical behavior and potential applications in material science (Mutulis et al., 2008).
Applications in Material Science
Additionally, the compound has shown potential in material science applications. Rossi et al. (2006) discussed the use of indole-1-carboxylic acid ethyl ester, a related compound, in palladium-catalyzed coupling reactions, indicating its utility in the synthesis of various indole derivatives (Rossi et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-ethylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNRASKRRGIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)



![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)


![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)


